Bienvenue dans la boutique en ligne BenchChem!

trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride

Stereochemistry Conformational analysis Medicinal chemistry

trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride (CAS 2098127-37-6) is the hydrochloride salt of the trans-configured (3aR,6aR)-rel stereoisomer of hexahydro-1H-furo[3,4-c]pyrrole, a fully saturated bicyclic heterocycle comprising a tetrahydrofuran ring fused to a pyrrolidine ring. With molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol, this compound is supplied as a solid with typical purities ranging from 95% to 98% and a recommended storage condition of 2–8 °C.

Molecular Formula C6H12ClNO
Molecular Weight 149.62
CAS No. 2098127-37-6
Cat. No. B2801778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride
CAS2098127-37-6
Molecular FormulaC6H12ClNO
Molecular Weight149.62
Structural Identifiers
SMILESC1C2COCC2CN1.Cl
InChIInChI=1S/C6H11NO.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1
InChIKeyAZDCBNXQNYXXEO-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride (CAS 2098127-37-6): Structural Identity and Procurement-Relevant Profile


trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride (CAS 2098127-37-6) is the hydrochloride salt of the trans-configured (3aR,6aR)-rel stereoisomer of hexahydro-1H-furo[3,4-c]pyrrole, a fully saturated bicyclic heterocycle comprising a tetrahydrofuran ring fused to a pyrrolidine ring . With molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol, this compound is supplied as a solid with typical purities ranging from 95% to 98% and a recommended storage condition of 2–8 °C . The hydrochloride salt form enhances aqueous solubility relative to the free base , making it a preferred building block for medicinal chemistry programs exploring this scaffold across multiple therapeutic areas, including oncology (PARP-1 inhibition), CNS disorders (PDE1 inhibition), and pain/inflammation [1][2][3].

Why Generic Substitution Fails for trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride: Stereochemical and Salt-Form Criticality


The hexahydro-1H-furo[3,4-c]pyrrole scaffold exists in multiple stereoisomeric and salt forms that are not functionally interchangeable. The trans-(3aR,6aR) configuration found in CAS 2098127-37-6 dictates the spatial orientation of the ring-junction hydrogens, producing conformational and physicochemical properties distinct from the cis-(3aR,6aS) isomer (CAS 57710-36-8) . In rigid bicyclic amine scaffolds, ring-junction stereochemistry directly influences the three-dimensional presentation of the basic nitrogen to biological targets, as demonstrated in the PDE1 inhibitor patent family where hexahydrofuropyrrole stereochemistry is a critical determinant of target engagement [1]. Furthermore, the hydrochloride salt form provides aqueous solubility advantages over the free base (CAS 2098127-36-5), which exhibits a computed LogP of approximately −0.55 and limited water miscibility . Substitution with the free base, the cis isomer, or an unspecified stereoisomer mixture introduces uncontrolled variables in any structure-activity relationship (SAR) campaign or scale-up protocol, potentially invalidating reproducibility and compromising downstream biological interpretation .

Product-Specific Quantitative Differentiation Evidence for trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride (CAS 2098127-37-6)


Trans vs. Cis Ring-Junction Stereochemistry: Conformational Divergence in the Furo[3,4-c]pyrrole Scaffold

The target compound bears the trans (3aR,6aR)-rel configuration, whereas the commercially prevalent comparator cis isomer (CAS 57710-36-8) carries the (3aR,6aS)-rel configuration. The InChI Key for the trans isomer (AZDCBNXQNYXXEO-KGZKBUQUSA-N) confirms distinct connectivity stereochemistry compared to the cis isomer . In conformationally constrained bicyclic amines, trans ring fusion produces a different spatial trajectory of the pyrrolidine nitrogen lone pair, which can alter hydrogen-bonding geometry, basicity (pKa), and target complementarity . Although no direct head-to-head biological comparison between the trans and cis isomers of the unsubstituted parent scaffold has been published, the PDE1 inhibitor patent from Lundbeck explicitly claims hexahydrofuropyrroles with defined stereochemistry, indicating that ring-junction configuration is a pharmacophoric determinant [1].

Stereochemistry Conformational analysis Medicinal chemistry

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Reaction Conditions

The hydrochloride salt (CAS 2098127-37-6, MW 149.62) provides enhanced aqueous solubility compared to the free base trans-hexahydro-1H-furo[3,4-c]pyrrole (CAS 2098127-36-5, MW 113.16). The free base exhibits a computed ACD/LogP of −0.55 and an ACD/LogD (pH 5.5) of −2.95 , consistent with a moderately polar small molecule. The hydrochloride salt is described by CymitQuimica as a water-soluble white to off-white solid . For the closely related cis-(3aR,6aS)-rel hydrochloride, a measured solubility of approximately 12.2 mg/mL has been reported . While the trans isomer's absolute aqueous solubility has not been published in a peer-reviewed journal, the class-level behavior of secondary amine hydrochlorides indicates an expected solubility in the range of 10–50 mg/mL, substantially exceeding that of the free base .

Salt form Aqueous solubility Solid-state handling

Furo[3,4-c]pyrrole Scaffold as a Privileged Core for PARP-1 Inhibition: Quantitative Enzymatic and Cellular Activity of Derivatives

The 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold has been directly validated as a PARP-1 inhibitor chemotype. Khan et al. (2023) synthesized a library of 50 compounds based on this scaffold and screened a representative member against the PARP-1 enzyme, identifying inhibitors with IC50 values of 600–700 nM [1]. Phenotypic screening against cancer cell lines revealed selective inhibition of A549, HeLa, and HepG2 cell proliferation with IC50 values of 1–2 μM, while MCF7 cells showed reduced sensitivity [1]. This positions the hexahydro-1H-furo[3,4-c]pyrrole core as a validated starting point for PARP-1 inhibitor development, distinct from alternative heterocyclic scaffolds such as phthalazinone (olaparib core) or indazole (niraparib core) that dominate the clinically approved PARP inhibitor landscape [2].

PARP-1 inhibition Oncology DNA damage response

Dual Analgesic and Anti-Inflammatory Activity of Hexahydro-1H-furo[3,4-c]pyrrole Derivatives in Animal Models

The hexahydro-1H-furo[3,4-c]pyrrole scaffold has been documented as possessing analgesic and anti-inflammatory activity in vivo. US Patent US3975532A (Gatos, 1976) claims that these compounds are "effective in alleviating pain in living animal bodies, more especially mammalian bodies" and exhibit analgesic and/or anti-inflammatory activity [1]. CymitQuimica's technical description corroborates that hexahydro-1H-furo[3,4-c]pyrrole "has been shown to be analgesic in animals and humans" and "has shown anti-inflammatory activity in mice by reducing fever and inhibiting prostaglandin synthesis" . The analgesic mechanism appears linked to N-substituted arylalkanoyl and aroyl derivatives, wherein the furo[3,4-c]pyrrole core serves as the essential pharmacophoric amine component [1]. This dual analgesic/anti-inflammatory profile differentiates the scaffold from single-mechanism analgesics.

Analgesic Anti-inflammatory Pain

PDE1 Inhibition: CNS Therapeutic Potential of the Hexahydrofuropyrrole Scaffold from Lundbeck Patent Portfolio

H. Lundbeck A/S, a major CNS-focused pharmaceutical company, has patented hexahydrofuropyrroles as PDE1 inhibitors for the treatment of neurodegenerative and psychiatric disorders (Patent PH-12016501495-A1, priority date 2014/02/07) [1]. The patent claims these compounds as medicaments specifically for conditions including Parkinson's disease (A61P25/16), Huntington's disease (A61P25/14), Alzheimer's disease (A61P25/28), schizophrenia/psychiatric disorders (A61P25/18), and substance abuse disorders (A61P25/36) [1]. The involvement of a major pharmaceutical company in patenting this exact scaffold class for CNS indications provides strong external validation distinct from other furopyrrole applications. While specific IC50 values for the patented compounds are not disclosed in the abstract, the patent's IPC classification under C07D491/048 (furopyrrole ring systems) confirms the scaffold identity [1].

PDE1 inhibition Neurodegenerative disorders Psychiatric disorders

Supplier Purity and Storage Specification Benchmarking for the trans-HCl Isomer

Commercially, the trans-hydrochloride isomer (CAS 2098127-37-6) is available at defined purity levels from multiple suppliers with documented storage requirements. Leyan (Shanghai Hao Hong Biomedical) supplies the compound at 98% purity (Cat. No. 1253735) . Chemsrc lists purity at 97.0% with a storage condition of 2–8 °C . Aladdin (T631616) and Aikon International list purity at 95%+ and 95% respectively . For comparison, the cis isomer hydrochloride (CAS 57710-36-8) is listed by Hit2Lead at 95% purity with a LogP of −0.32 . The trans isomer thus matches or exceeds the purity specifications of the cis comparator while offering the distinct stereochemical identity required for stereospecific SAR studies.

Purity Storage Procurement specification

Best Research and Industrial Application Scenarios for trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride (CAS 2098127-37-6)


Stereospecific PARP-1 Inhibitor Hit-to-Lead Optimization Using the Furo[3,4-c]pyrrole Scaffold

Medicinal chemistry teams pursuing novel PARP-1 inhibitor chemotypes distinct from the clinically dominant phthalazinone and indazole scaffolds can employ the trans-(3aR,6aR) hydrochloride as a stereochemically defined building block. The 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole library reported by Khan et al. (2023) demonstrated PARP-1 IC50 values of 600–700 nM and cellular antiproliferative IC50 of 1–2 μM in A549, HeLa, and HepG2 cells, establishing a tractable starting potency for optimization [1]. The defined trans stereochemistry ensures that SAR exploration proceeds on a single, well-characterized diastereomer, avoiding the confounding effects of mixed isomer batches. The hydrochloride salt form facilitates direct use in aqueous-compatible parallel synthesis workflows (e.g., amide coupling with carboxylic acid building blocks) without pre-neutralization steps.

CNS Drug Discovery Programs Targeting PDE1 for Neurodegenerative and Psychiatric Indications

The hexahydrofuropyrrole scaffold has been validated as a PDE1 inhibitor chemotype by H. Lundbeck A/S, a leading CNS pharmaceutical company, with patent claims covering Parkinson's disease, Huntington's disease, Alzheimer's disease, schizophrenia, and substance abuse disorders [2]. The trans stereochemistry at the ring junction directly influences the three-dimensional presentation of the basic nitrogen to the PDE1 catalytic site. Researchers initiating PDE1-focused CNS programs can procure the trans-hydrochloride as a key intermediate for constructing the substituted hexahydrofuropyrroles claimed in the Lundbeck patent family, leveraging the scaffold's demonstrated CNS target engagement potential and the hydrochloride salt's suitability for parallel synthesis.

Pain and Inflammation Research: Non-Opioid Dual-Mechanism Analgesic Development

For preclinical pain and inflammation programs seeking alternatives to opioid-based analgesics, the hexahydro-1H-furo[3,4-c]pyrrole scaffold offers a documented dual analgesic/anti-inflammatory profile. US Patent US3975532A establishes the in vivo pain-alleviating efficacy of N-substituted derivatives, while independent data confirm anti-inflammatory activity in mice through fever reduction and prostaglandin synthesis inhibition [3]. The trans-hydrochloride serves as the stereochemically pure amine component for synthesizing the N-aroyl, N-arylalkanoyl, and N-arylsulfonyl derivatives claimed in the patent, enabling systematic exploration of the structure-activity relationships governing this dual mechanism.

Stereochemically Defined Building Block for DNA-Encoded Library (DEL) and Fragment-Based Screening

The trans-(3aR,6aR) hydrochloride is well-suited as a DNA-encoded library (DEL) building block due to its defined stereochemistry, secondary amine handle for on-DNA coupling, and the hydrochloride salt form that ensures aqueous solubility under DEL-compatible reaction conditions. The scaffold's low molecular weight (free base MW 113.16) and moderate LogP (−0.55) align with fragment-like physicochemical properties, making it appropriate for fragment-based drug discovery (FBDD) . Its commercial availability at 97–98% purity meets the purity thresholds typically required for DEL chemistry (≥95%), reducing pre-DEL purification requirements.

Quote Request

Request a Quote for trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.